9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Description
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to an indole core. The fluorine substituent at position 9 and the hydrochloride salt enhance its physicochemical properties, such as solubility and stability, making it a candidate for pharmaceutical research. Its molecular formula is C₁₂H₁₄ClFN₂, with a molecular weight of 240.70 g/mol .
Properties
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2.ClH/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12;/h3-4,6,14-15H,1-2,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDYQROUQNIKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride typically involves multiple steps, starting with the construction of the azepinoindole core. One common approach is the cyclization of appropriately substituted indoles with fluorinated precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The medical applications of this compound are being explored for its potential therapeutic effects. It may be used in the treatment of various diseases, including neurological disorders and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azepino-Indole Derivatives
7-Fluoro-10-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole Hydrochloride (Compound 61)
- Structure : Features a methyl group at position 10 and fluorine at position 5.
- Synthesis : Prepared from (2-fluoro-5-methyl-phenyl)hydrazine hydrochloride and tert-butyl 4-oxo-azepane-1-carboxylate, yielding a brown solid (28% yield) .
- Key Differences : Positional isomerism (F at C7 vs. C9) and methyl substitution alter electronic distribution and steric effects compared to the target compound.
9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole Hydrochloride
Pyrido-Indole Derivatives
6-Fluoro-9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride (Compound 45a)
- Structure : Six-membered pyridine ring fused to indole, with fluorine at C6 and methyl at C7.
- Molecular Weight : 205.1 g/mol (lower due to smaller ring system) .
- Synthesis : Higher yield (95%) via hydrazine hydrochloride and tert-butyl 4-oxopiperidine-1-carboxylate .
8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole Hydrochloride
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Pyrido-indoles (e.g., Compound 45a) often achieve higher yields (>95%) compared to azepino-indoles (e.g., 28% for Compound 61), likely due to fewer steric challenges in six-membered ring formation .
- Biological Activity: Halogen position impacts bioactivity. For instance, 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole HCl is mutagenic, while brominated pyrido-indoles are explored as scaffolds .
Biological Activity
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride (CAS No. 1803580-92-8) is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and research findings.
- Molecular Formula : C12H14ClFN2
- Molecular Weight : 240.71 g/mol
- Structure :
- The compound features a fused azepine and indole structure which is significant in its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including cytotoxicity against cancer cell lines and potential antiviral properties.
Cytotoxic Activity
A study demonstrated the cytotoxic effects of indole derivatives on several cancer cell lines. The synthesized indole compounds showed varying degrees of cytotoxicity with the following results:
- Cell Lines Tested : HepG2 (liver), MCF-7 (breast), HeLa (cervical)
- LC50 Values :
Antiviral Activity
Research has indicated that indole derivatives can effectively inhibit viral infections. Specifically, compounds similar to this compound have been shown to block the infectivity of viruses such as SARS-CoV-2 by targeting viral glycoproteins and inhibiting replication .
The mechanism through which this compound exerts its biological effects is linked to its ability to interact with various cellular targets:
- Receptor Binding : Indole derivatives often bind with high affinity to multiple receptors involved in cellular signaling pathways.
- Enzymatic Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and others involved in inflammatory processes .
Research Findings and Case Studies
Q & A
Q. What are the key steps in synthesizing 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride?
The synthesis of azepino-indole derivatives typically involves cyclization and functionalization steps. For fluoro-substituted analogs, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is often employed. For example:
- Step 1 : React a fluoro-indole precursor (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) with a terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400/DMF solvent with CuI as a catalyst .
- Step 2 : Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate intermediates .
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol) .
Characterization involves NMR (1H, 13C, 19F), HRMS, and TLC to confirm purity and structure .
Q. How should researchers validate the purity of this compound?
Use a combination of:
- TLC : Monitor reaction progress with 70:30 ethyl acetate/hexane (Rf ~0.3) .
- NMR : Analyze peak splitting in 1H NMR (e.g., triplet signals at δ 3.28 ppm for CH2 groups) and 19F NMR for fluorine environment confirmation .
- HRMS : Match observed m/z ([M+H]+) with theoretical values (e.g., ±0.005 Da tolerance) .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : PEG-400/DMF mixtures (2:1 ratio) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : CuI (5–10 mol%) facilitates azide-alkyne cycloaddition .
- Avoid : Protic solvents (e.g., water) during cyclization to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for azepino-indole derivatives?
Example contradiction: Unanticipated splitting in 1H NMR signals.
- Method : Assign signals using 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, coupling constants (J = 7.2 Hz) in δ 4.62 ppm (t, 2H) indicate adjacent CH2 groups .
- Troubleshooting : If 19F NMR shows multiple peaks, check for unreacted fluorine-containing starting materials or byproducts .
Q. What strategies improve low yields (<25%) in cyclization steps?
- Optimization :
- Yield Analysis : Compare isolated yields (e.g., 22% in ) with theoretical calculations to identify bottlenecks .
Q. How can computational methods aid in predicting bioactivity for this compound?
- Docking Studies : Model interactions with targets like tubulin (using PDB: 1SA0) to predict binding affinity .
- QSAR : Correlate electronic properties (e.g., fluorine’s electronegativity) with antioxidant activity observed in related indoles .
- ADMET Prediction : Use SwissADME to assess solubility and blood-brain barrier penetration .
Q. What are the challenges in interpreting HRMS data for halogenated derivatives?
- Isotopic Patterns : Bromine/chlorine adducts (e.g., [M+2]+ for Cl) may complicate spectra. Use high-resolution instruments (FT-ICR) to distinguish .
- Fragmentation : Compare with libraries (e.g., NIST) to identify dominant cleavage pathways (e.g., loss of HCl at m/z 168.1946) .
Methodological Guidance
8. Designing bioassays for neuroprotective activity (e.g., ischemia models):
- In Vitro : Use oxygen-glucose deprivation (OGD) in neuronal cells (SH-SY5Y) and measure viability via MTT assay. Compare with known antioxidants (e.g., 5e in ) .
- In Vivo : Employ middle cerebral artery occlusion (MCAO) in rodents. Administer 10 mg/kg (i.p.) and assess infarct volume via TTC staining .
9. Addressing solubility issues in pharmacological studies:
Q. How to analyze structure-activity relationships (SAR) for azepino-indole analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
